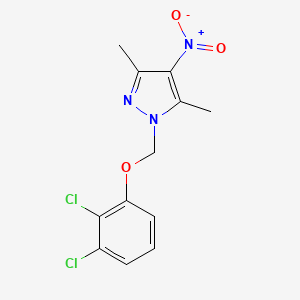

1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Description

This compound features a 3,5-dimethyl-4-nitro-1H-pyrazole core substituted at the 1-position with a (2,3-dichlorophenoxy)methyl group. The 2,3-dichlorophenoxy moiety suggests structural similarity to herbicidal agents like diclofop-methyl (a 2,4-dichlorophenoxy derivative) , though the chlorine positions differ. The molecular formula is inferred as C₁₂H₁₂Cl₂N₃O₃, with a calculated molecular weight of ~356.2 g/mol. While direct use data is unavailable, its structural features align with agrochemical intermediates or herbicides.

Properties

IUPAC Name |

1-[(2,3-dichlorophenoxy)methyl]-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O3/c1-7-12(17(18)19)8(2)16(15-7)6-20-10-5-3-4-9(13)11(10)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIECWKZJBNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1COC2=C(C(=CC=C2)Cl)Cl)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. This intermediate is then reacted with other reagents under controlled conditions to form the final compound. Common reagents used in the synthesis include dichlorophenol, methylating agents, and nitrating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted pyrazole compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole exhibit significant anticancer properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The presence of specific substituents on the pyrazole ring was found to enhance biological activity significantly. In particular, compounds with electron-withdrawing groups demonstrated improved efficacy against cancer cell proliferation .

Antimicrobial Properties

In vitro studies have shown that derivatives of this compound possess antimicrobial properties against a range of bacterial and fungal strains. The structural modifications on the pyrazole moiety influence the antibacterial effectiveness, making it a candidate for further development in antimicrobial therapies .

Herbicidal Activity

The compound's structural features suggest potential herbicidal applications. Research indicates that similar compounds can inhibit specific enzymes involved in plant growth, thereby acting as herbicides. The dichlorophenoxy group is particularly relevant in this context as it has been associated with herbicidal activity in other chemical classes .

Polymer Chemistry

This compound can also be utilized in polymer synthesis. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers when incorporated into polymer matrices. This application is particularly valuable in developing materials with improved durability and resistance to environmental degradation .

Case Study 1: Anticancer Compound Development

A study focused on synthesizing pyrazole derivatives led to the discovery of a compound with a median effective dose (ED50) significantly lower than existing treatments for certain cancer types. The structure-activity relationship (SAR) analysis revealed that modifications at the 4-position of the pyrazole ring enhanced anticancer activity .

Case Study 2: Agricultural Efficacy

In agricultural research, a series of experiments demonstrated that formulations containing derivatives of this compound effectively controlled weed populations in crop fields. The results indicated a reduction in weed biomass by up to 75% compared to untreated controls .

Mechanism of Action

The mechanism of action of 1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and related derivatives:

*Inferred based on structural analysis.

Key Comparative Insights:

Substituent Position and Bioactivity: The 2,3-dichlorophenoxy group in the target compound differs from the 2,4-dichlorophenoxy group in diclofop-methyl . Chlorine positioning (ortho vs. para) influences steric hindrance and binding affinity to plant acetyl-CoA carboxylase, a target for herbicides. The 3,4-dichlorobenzyloxy group in ’s compound introduces bulkier aromatic substituents, likely increasing lipophilicity compared to the target compound’s phenoxymethyl group.

Functional Group Effects: Nitro vs. In contrast, methyl carboxylate derivatives (e.g., CAS 138786-86-4 ) may exhibit higher solubility but lower hydrolytic stability. Sulfonamide Moieties: The compound in incorporates a sulfonamide group, enabling hydrogen bonding with biological targets (e.g., enzymes), a feature absent in the target compound.

The difluoromethyl group in ’s compound introduces fluorine’s electronegativity, altering polarity and metabolic stability.

Similarity Scores and Structural Divergence: The 0.78 similarity score for 3,5-dimethyl-4-nitro-1H-pyrazole highlights the importance of the (2,3-dichlorophenoxy)methyl group in differentiating the target compound. Lower similarity scores (e.g., 0.70 for 1-(4-nitro-1H-pyrazol-5-yl)ethanone ) correlate with significant functional group changes (e.g., ethanone vs. phenoxymethyl).

Research Findings and Implications

- Herbicidal Potential: Structural parallels to diclofop-methyl suggest the target compound could inhibit lipid biosynthesis in grasses, though chlorine positioning may modulate selectivity.

- Synthetic Utility : The 4-nitro-pyrazole core is a versatile intermediate; carboxylate esters (e.g., CAS 138786-86-4 ) are precursors for amide or hydrazide derivatives.

- SAR Insights : The sulfonamide derivative demonstrates how auxiliary functional groups expand mode-of-action possibilities, warranting further exploration for multitarget agrochemicals.

Biological Activity

1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 1001519-17-0) is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C12H11Cl2N3O3

- Molecular Weight : 316.14 g/mol

- Structure : The compound features a pyrazole ring substituted with a dichlorophenoxy group and nitro and dimethyl groups.

1. Antimicrobial Activity

Research has indicated that compounds within the pyrazole family exhibit significant antimicrobial properties. A study comparing various pyrazoles found that modifications to the structure can enhance efficacy against bacterial strains such as E. coli and Staphylococcus aureus. Specifically, this compound showed promising results in inhibiting bacterial growth at concentrations as low as 40 µg/mL .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. For instance, it has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. In one study, derivatives of pyrazoles demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs .

3. Anticancer Properties

The compound's anticancer activity has also been investigated. A series of pyrazole derivatives were tested against various cancer cell lines, with some showing significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and microbial metabolism.

- Modulation of Signaling Pathways : It may interfere with signaling pathways related to cell proliferation and apoptosis.

Case Studies

Q & A

Q. What are the optimal synthetic routes for 1-((2,3-Dichlorophenoxy)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole, and how can reaction yields be improved?

Methodological Answer: The synthesis of pyrazole derivatives often involves nucleophilic substitution and nitro-group introduction. For example, the use of NaH and methyl iodide in DMF for methyl group substitution at the pyrazole nitrogen (as seen in related compounds) can be adapted . Refluxing in DMSO for 18 hours, followed by ice-water quenching and ethanol-water crystallization, has yielded 65% purity in structurally similar dichlorophenoxy-containing pyrazoles . To improve yields:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹) and confirm substitution patterns .

- XRD : Determine crystal system (e.g., monoclinic) and unit cell parameters. Refinement using hydrogen atom placement at 0.93 Å and isotropic thermal parameters (Uiso = 1.2Ueq) ensures structural accuracy .

- TEM : Calculate particle size distribution (e.g., 20–50 nm range) for nanoformulation studies .

- NMR : Use <sup>13</sup>C-NMR to resolve aromatic carbons (δ 120–140 ppm) and nitro-group effects on chemical shifts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can:

- Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Simulate IR and NMR spectra for comparison with experimental data, resolving discrepancies in peak assignments .

- Analyze electrostatic potential maps to identify regions prone to interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Methodological Answer:

- Dose-Response Analysis : Use MTT assays (0.1–100 µM range) to differentiate cytotoxic vs. cytostatic effects .

- Oxidative Stress Profiling : Measure Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) levels in human blood cells to contextualize pro-oxidant mechanisms .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., 2,3-dichlorophenoxy vs. 4-chlorophenyl) on activity using IC50 values from parallel studies .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the pyrazole N-1 position to favor methylation or nitration at C-3/C-5 .

- Catalytic Systems : Use Cu(I)-catalyzed Ullmann coupling for selective aryloxy-methylation at the pyrazole ring .

- Kinetic Control : Lower reaction temperatures (0–5°C) to stabilize intermediates and reduce side-product formation .

Q. What are the best practices for evaluating stability under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (Td) in nitrogen atmospheres .

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) for 24 hours and monitor degradation via HPLC .

- Light Sensitivity Tests : Expose to UV-Vis light (254 nm) and track nitro-group reduction using UV-spectroscopy .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.